



Application Note: Laboratory Synthesis of 2'-Nitroacetanilide

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Compound of Interest		
Compound Name:	2'-Nitroacetanilide	
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Abstract

This document provides a comprehensive protocol for the laboratory synthesis of 2'Nitroacetanilide, a key intermediate in organic synthesis. The method is based on the
electrophilic aromatic substitution (nitration) of acetanilide. The protocol details the reaction
setup, purification by fractional crystallization to isolate the ortho-isomer from the major paraproduct, and safety considerations. This guide is intended for researchers, scientists, and
professionals in drug development and chemical synthesis.

Principle and Mechanism

The synthesis of **2'-Nitroacetanilide** is achieved through the nitration of acetanilide using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid.[1][2] The reaction is an example of electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO_2^+) .

The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating, ortho-, paradirecting group.[2][3] Therefore, the nitronium ion attacks the electron-rich benzene ring primarily at the ortho and para positions. Due to steric hindrance from the bulky acetamido group, the para-isomer (4'-Nitroacetanilide) is the major product, while the ortho-isomer (2'-Nitroacetanilide) is the minor product.[1][3] The two isomers can be separated based on their differential solubility in ethanol during recrystallization.[1][3]



Quantitative Data

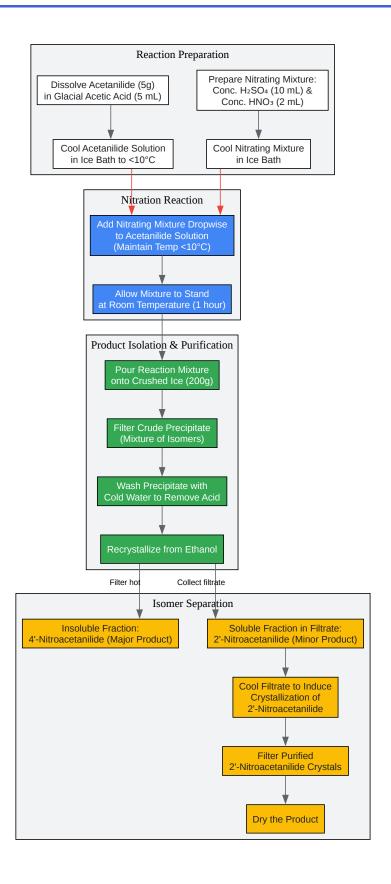
The physical and chemical properties of the primary reactant and products are summarized below for reference.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance
Acetanilide	C ₈ H ₉ NO	135.17	114.3	White solid
2'- Nitroacetanilide	C8H8N2O3	180.16	92 - 94[4]	Light yellow crystals[4]
4'- Nitroacetanilide	C8H8N2O3	180.16	215 - 217	Colorless crystals

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2'-Nitroacetanilide**.





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Caption: Workflow for the synthesis and purification of 2'-Nitroacetanilide.



Detailed Experimental Protocol

- 4.1 Materials and Reagents
- Acetanilide (5.0 g)
- Glacial Acetic Acid (5 mL)
- Concentrated Sulfuric Acid (H₂SO₄, 10 mL)
- Concentrated Nitric Acid (HNO₃, 2 mL)
- Ethanol (for recrystallization)
- Crushed Ice
- · Deionized Water
- 100 mL Beaker or Conical Flask
- Dropping Funnel
- Ice Bath
- · Buchner Funnel and Filtration Flask
- Filter Paper
- Glass Rod
- Melting Point Apparatus
- 4.2 Procedure

Part A: Nitration of Acetanilide

• In a 100 mL beaker, dissolve 5.0 g of finely powdered acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.[1]



- · Cool the resulting solution in an ice bath.
- Slowly and carefully add 10 mL of concentrated sulfuric acid to the cooled solution with constant stirring.[3] The mixture will become warm.
- Thoroughly cool this solution in an ice bath until the temperature is below 10°C.[2][3]
- In a separate small flask, prepare the nitrating mixture by carefully adding 2 mL of concentrated nitric acid to 3-4 mL of chilled concentrated sulfuric acid. Cool this mixture in the ice bath.
- Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution.[1] It is critical to maintain the reaction temperature below 10°C throughout the addition to prevent over-nitration and control the exothermic reaction.[2][5]
- After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for approximately one hour to ensure the reaction goes to completion.[3]

Part B: Isolation and Purification

- Pour the reaction mixture slowly with constant stirring into a separate beaker containing about 200 g of crushed ice.[1] A yellow precipitate of crude nitroacetanilide isomers will form.
- Allow the mixture to stand for 15 minutes to ensure complete precipitation.
- Collect the crude product by vacuum filtration using a Buchner funnel.[1]
- Wash the filter cake thoroughly with several portions of cold water to remove any residual acid. Continue washing until the washings are neutral to litmus paper.[3]
- Press the crude product as dry as possible on the filter paper.

Part C: Fractional Crystallization for Isomer Separation

 Transfer the crude, semi-dry solid to a beaker and add a sufficient amount of ethanol to dissolve it upon heating.



- Heat the mixture gently to dissolve the solid. The para-isomer is significantly less soluble in ethanol than the ortho-isomer.[1][3]
- Filter the hot solution to remove the less soluble 4'-Nitroacetanilide (para-isomer), which will be the primary solid component.
- Collect the hot filtrate, which contains the desired 2'-Nitroacetanilide (ortho-isomer).
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the 2'-Nitroacetanilide.
- Collect the light-yellow crystals of **2'-Nitroacetanilide** by vacuum filtration.
- Dry the purified crystals, weigh them to determine the yield, and measure the melting point to assess purity. The expected melting point is in the range of 92-94°C.[4]

Safety Precautions

- Handle concentrated sulfuric acid and nitric acid with extreme care in a well-ventilated fume hood. They are highly corrosive and strong oxidizing agents.[2]
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The nitration reaction is exothermic; strict temperature control is essential to prevent the reaction from becoming uncontrollable.[5]
- Always add acid to the acetanilide solution slowly, never the reverse.

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